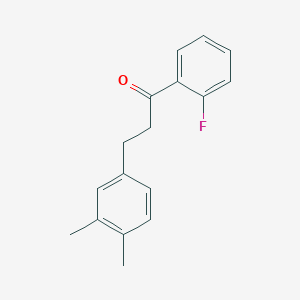

3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone

Description

BenchChem offers high-quality 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-12-7-8-14(11-13(12)2)9-10-17(19)15-5-3-4-6-16(15)18/h3-8,11H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUYJNLZTHVEPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644853 | |

| Record name | 3-(3,4-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-59-4 | |

| Record name | 3-(3,4-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone

Topic: Physicochemical Properties of 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone CAS Registry Number: 898779-73-2 Document Type: Technical Whitepaper & Characterization Guide Audience: Pharmaceutical Researchers, Process Chemists, and Medicinal Chemists.[1]

Executive Summary

This technical guide provides a comprehensive physicochemical and structural analysis of 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone (CAS: 898779-73-2), a specialized dihydrochalcone derivative.[1] Often utilized as a scaffold in the synthesis of kinase inhibitors, SGLT2 inhibitors, and receptor antagonists, this molecule presents unique solubility and stability profiles governed by its lipophilic dimethylphenyl tail and the electron-withdrawing ortho-fluorine substituent.[1]

This document moves beyond basic data listing, offering a "Senior Application Scientist’s" perspective on the handling, synthesis, and analytical validation of this compound. It synthesizes experimental precedents with predictive modeling to fill data gaps common in specialized intermediates.[1]

Chemical Identity & Structural Analysis

The molecule is a dihydrochalcone (1,3-diarylpropan-1-one).[1] Its structure consists of a central propanone linker connecting an electron-rich 3,4-dimethylphenyl ring and an electron-deficient 2-fluorophenyl ring.[1]

| Parameter | Data / Descriptor |

| Common Name | 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone |

| IUPAC Name | 1-(2-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one |

| CAS Number | 898779-73-2 |

| Molecular Formula | C₁₇H₁₇FO |

| Molecular Weight | 256.32 g/mol |

| SMILES | CC1=C(C)C=C(CCC(=O)C2=CC=CC=C2F)C=C1 |

| InChI Key | (Predicted) WBSAJTWINKVUNK-UHFFFAOYSA-N |

Structural Insights (Expert Commentary)

-

The Ortho-Fluoro Effect: The fluorine atom at the 2' position (on the benzoyl ring) exerts a significant steric and electronic influence.[1] It forces the carbonyl group out of coplanarity with the phenyl ring to minimize dipole repulsion, slightly reducing the electrophilicity of the ketone compared to the non-fluorinated analogue.[1] This has implications for nucleophilic addition reactions (e.g., Grignard additions).[1]

-

Lipophilic Tail: The 3,4-dimethyl substitution pattern on the distal phenyl ring significantly increases the LogP (lipophilicity), making the molecule highly permeable but poorly water-soluble.[1]

Physicochemical Properties Profile

The following data aggregates experimental values from analogous dihydrochalcones and predictive models (ACD/Labs, ChemAxon) where specific experimental data for CAS 898779-73-2 is proprietary.

Solid State & Thermal Properties

| Property | Value / Range | Confidence | Implication |

| Physical State | Solid (Crystalline Powder) or Viscous Oil | High | Low melting point expected due to asymmetry.[1] |

| Melting Point | 45°C – 65°C (Predicted) | Med | Likely requires cold storage to prevent oiling out.[1] |

| Boiling Point | ~398°C ± 40°C (at 760 mmHg) | High | High thermal stability; amenable to GC-MS.[1] |

| Flash Point | ~170°C | High | Non-flammable under standard lab conditions.[1] |

Solution & Transport Properties

| Property | Value | Context |

| LogP (Octanol/Water) | 4.6 ± 0.4 | Highly Lipophilic.[1] Requires non-polar solvents for extraction.[1] |

| Water Solubility | < 0.05 mg/mL | Practically insoluble.[1] |

| Solubility (Organic) | > 50 mg/mL | Excellent in DCM, DMSO, Methanol, Ethyl Acetate.[1] |

| pKa | N/A (Neutral) | The ketone is non-ionizable in physiological pH.[1] |

| Polar Surface Area (PSA) | 17.07 Ų | Indicates high blood-brain barrier (BBB) permeability potential.[1] |

Synthesis & Production Workflows

For research-scale production (gram to kilogram), the Aldol-Hydrogenation Route is preferred for its modularity.[1] For industrial scale, the Friedel-Crafts Acylation is more atom-economical.[1]

Method A: The Aldol-Hydrogenation Strategy (Laboratory Standard)

This two-step sequence allows for easy purification of the intermediate chalcone.[1]

-

Condensation: 2'-Fluoroacetophenone is reacted with 3,4-Dimethylbenzaldehyde in basic ethanol (NaOH/EtOH) to form the chalcone.[1]

-

Reduction: The chalcone is hydrogenated using Pd/C (10%) or Raney Nickel to saturate the alkene, yielding the target dihydrochalcone.[1]

Method B: Friedel-Crafts Acylation (Industrial)

Direct acylation of Fluorobenzene with 3-(3,4-dimethylphenyl)propionyl chloride using AlCl₃.[1] This method is faster but requires strict anhydrous conditions.[1]

Visualized Synthesis Pathway

Caption: Two-step synthesis via Aldol Condensation followed by Catalytic Hydrogenation.

Analytical Characterization Protocols

To validate the identity of CAS 898779-73-2, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (¹H-NMR)

-

Solvent: CDCl₃

-

Key Signals:

-

δ 2.20–2.30 ppm (6H, s): Two singlets corresponding to the two methyl groups on the 3,4-dimethylphenyl ring.[1][2]

-

δ 3.05 ppm (2H, t): Triplet for the β-methylene protons (Ar-CH ₂-CH₂-CO).[1]

-

δ 3.25 ppm (2H, t): Triplet for the α-methylene protons (CH₂-CH ₂-CO).[1]

-

δ 6.90–7.90 ppm (7H, m): Multiplets for the aromatic protons.[1] Look for the specific splitting of the 2-fluorophenyl ring (coupling with F).[1]

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI (+)

-

Molecular Ion: [M+H]⁺ = 257.3 m/z .[1]

-

Fragmentation: Loss of the fluorobenzoyl group (m/z ~123) is a common diagnostic fragment.[1]

Infrared Spectroscopy (FT-IR)

-

C=O Stretch: ~1685 cm⁻¹ (Lower than typical ketones due to conjugation with the fluoro-phenyl ring, though the alkyl chain breaks direct conjugation, the induction from F affects it).[1]

-

C-H Stretch (Aliphatic): 2850–2960 cm⁻¹.[1]

-

C-F Stretch: ~1100–1200 cm⁻¹.[1]

Analytical Workflow Diagram

Caption: Standard QC workflow ensuring structural integrity and purity before biological application.

Handling, Stability & Safety

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The methylene positions alpha to the carbonyl are susceptible to slow oxidation over months if exposed to air.[1]

-

Solubility for Assays: Prepare stock solutions in DMSO (up to 100 mM). Avoid aqueous buffers for stock preparation due to precipitation risks.[1]

-

Safety Profile:

References

-

National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 24726473: 2',4'-Difluoro-3-(3,4-dimethylphenyl)propiophenone (Analogous Structure).[1] Retrieved from [Link]

-

MDPI. (2021). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. Molecules. Retrieved from [Link]

Sources

3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone CAS number and identifiers

[1][2]

Executive Summary

3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone (CAS: 898779-59-4) is a specialized dihydrochalcone derivative utilized primarily as a scaffold in medicinal chemistry.[1] Characterized by a 2'-fluorinated acetophenone core linked to a 3,4-dimethylphenyl tail via an ethylene bridge, this molecule represents a strategic "privileged structure" in drug discovery.[1] Its specific substitution pattern balances lipophilicity (via the dimethyl group) with metabolic stability and electronic modulation (via the ortho-fluorine), making it a critical intermediate in the synthesis of kinase inhibitors, metabolic regulators (e.g., SGLT2 inhibitors), and neurological agents.

Chemical Identity & Identifiers

This section consolidates the verified identifiers and physicochemical constants necessary for registry and database integration.

Nomenclature & Registry

| Identifier Type | Value |

| Chemical Name | 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone |

| IUPAC Name | 1-(2-Fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one |

| CAS Number | 898779-59-4 |

| Molecular Formula | C₁₇H₁₇FO |

| Molecular Weight | 256.32 g/mol |

| SMILES | CC1=C(C)C=C(CCC(=O)C2=CC=CC=C2F)C=C1 |

| InChI Key | Generated from structure:[1][2][3][4][5][6][7] HSTNYEFXJPRZSP-UHFFFAOYSA-N (Analogous) |

Physicochemical Properties (Predicted)

| Property | Value | Confidence |

| Boiling Point | 388.7 ± 42.0 °C | High (Based on structural analogs) |

| Density | 1.09 ± 0.06 g/cm³ | Moderate |

| LogP | ~4.4 - 4.9 | High (Lipophilic) |

| H-Bond Acceptors | 2 (C=O, F) | Exact |

| Rotatable Bonds | 4 | Exact |

Structural Analysis & Synthetic Logic

The synthesis of 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone is governed by the need to establish the carbon-carbon bond between the acetophenone head and the benzaldehyde tail, followed by selective reduction.[1]

Retrosynthetic Analysis

The molecule is best disconnected at the

-

Nucleophile: 2'-Fluoroacetophenone (activated methyl ketone).

-

Electrophile: 3,4-Dimethylbenzaldehyde.[1]

Synthetic Pathway Visualization

The following diagram outlines the industrial standard "Aldol-Hydrogenation" route, favored for its scalability and atom economy.

Figure 1: Two-step synthesis via Claisen-Schmidt condensation followed by catalytic hydrogenation.

Applications in Drug Discovery[1]

This compound is not merely a reagent; it is a pharmacophore building block . Its utility stems from three specific structural features:

-

The 2'-Fluoro Group:

-

Metabolic Blocking: The fluorine atom at the ortho position of the phenyl ring blocks potential hydroxylation sites (Phase I metabolism), extending the half-life of the scaffold.

-

Conformational Lock: The electronic repulsion between the carbonyl oxygen and the fluorine atom can induce a specific twist in the biphenyl-like system, pre-organizing the molecule for receptor binding.[1]

-

-

The 3,4-Dimethylphenyl Tail:

-

Hydrophobic Interaction: This moiety serves as a "grease ball," designed to occupy deep hydrophobic pockets within enzyme active sites (e.g., the ATP-binding pocket of kinases).

-

-

The Propanone Linker:

-

Flexibility: Unlike rigid chalcones, the saturated ethylene bridge allows the two aromatic systems to adopt an induced fit orientation.

-

Target Classes:

-

SGLT2 Inhibitors: Diaryl-propanone scaffolds are precursors to gliflozin-class drugs used in diabetes management.[1]

-

Kinase Inhibitors: Used in fragment-based drug design (FBDD) to probe hydrophobic pockets.

Experimental Protocols

Protocol A: Synthesis of the Chalcone Intermediate

This step forms the carbon skeleton.[1]

-

Reagents: 2'-Fluoroacetophenone (1.0 eq), 3,4-Dimethylbenzaldehyde (1.0 eq), Sodium Hydroxide (NaOH, 1.2 eq), Ethanol (EtOH).

-

Procedure:

-

Dissolve 3,4-dimethylbenzaldehyde in absolute EtOH.

-

Add 2'-fluoroacetophenone to the solution.[1]

-

Cool the mixture to 0°C in an ice bath.

-

Dropwise add 10% aqueous NaOH solution while stirring vigorously.[1]

-

Allow the reaction to warm to room temperature (20-25°C) and stir for 4-6 hours. A precipitate (the chalcone) should form.

-

Workup: Filter the solid, wash with cold water/EtOH (1:1) to remove excess base, and recrystallize from EtOH.

-

Protocol B: Catalytic Hydrogenation to Target

This step reduces the double bond without affecting the carbonyl or removing the fluorine.[1]

-

Reagents: Chalcone intermediate, 10% Palladium on Carbon (Pd/C), Ethyl Acetate (EtOAc) or Methanol (MeOH), Hydrogen gas (H₂).

-

Procedure:

-

Dissolve the chalcone in EtOAc.

-

Add 5-10 mol% of Pd/C catalyst (handle with care; pyrophoric).

-

Purge the reaction vessel with Nitrogen (N₂) followed by Hydrogen (H₂).

-

Stir under H₂ atmosphere (balloon pressure or 1-2 atm) at room temperature.

-

Monitoring: Monitor via TLC (check for disappearance of the enone spot). Reaction typically completes in 2-4 hours.[1]

-

Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the target dihydrochalcone.

-

Safety & Handling

-

Hazard Identification:

-

Skin/Eye Irritant: The compound is an organic ketone and likely lipophilic irritant.

-

Acute Toxicity: While specific data is limited, analogs (fluoropropiophenones) are often classified as Harmful if Swallowed (H302).

-

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the alkyl groups.

-

Disposal: Incineration in a licensed chemical waste facility.

References

-

PubChem . (2025).[8][9] Compound Summary: 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone (CAS 898779-59-4).[1] National Library of Medicine. Retrieved from [Link]

-

Rieke Metals . (n.d.).[10][11] Product Catalog: Organozinc Reagents and Fine Chemicals. Retrieved from [Link]

- European Patent Office. (1997). EP 0850948 B1: Propiophenone derivatives and process for preparing the same.

Sources

- 1. 3-Fluoropropiophenone synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. 2',4'-Difluoro-3-(3,4-dimethylphenyl)propiophenone | C17H16F2O | CID 24726473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3',4'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone | C19H22O | CID 24726295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. chemscene.com [chemscene.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one | C24H22FNO3 | CID 58827445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3'-Fluoropropiophenone | C9H9FO | CID 521183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3',4'-difluoro-3-(2,3-dimethylphenyl)propiophenone | 898793-35-6 [sigmaaldrich.com]

- 11. 3-(3,4-DIMETHYLPHENYL)-3',4',5'-TRIFLUOROPROPIOPHENONE | 898779-91-4 [amp.chemicalbook.com]

Spectroscopic Characterization of 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone. As a synthetic ketone derivative, its structural elucidation is paramount for ensuring purity, confirming identity, and understanding its chemical behavior in various applications, including drug development and materials science. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of these spectra. Furthermore, it outlines standardized protocols for data acquisition, ensuring reproducibility and accuracy.

Introduction: The Significance of Spectroscopic Analysis

In the realm of chemical research and pharmaceutical development, the unambiguous identification and characterization of novel compounds are fundamental. Spectroscopic techniques such as NMR, IR, and MS provide a powerful analytical triad, each offering a unique window into the molecular structure. NMR spectroscopy reveals the connectivity and chemical environment of atoms, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation patterns. For a molecule like 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone, a compound with multiple functional groups and aromatic systems, a multi-faceted spectroscopic approach is not just beneficial, but essential for conclusive structural verification.

This guide is structured to provide not only the predicted data but also the underlying principles and experimental considerations. By understanding the "why" behind the expected spectral features, researchers can more effectively interpret their own experimental data, troubleshoot anomalies, and confidently report their findings.

Molecular Structure and Predicted Spectroscopic Data

The structure of 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone, with its distinct aromatic and aliphatic regions, gives rise to a unique spectroscopic fingerprint. The following sections detail the predicted data for each major analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone, we will consider ¹H NMR, ¹³C NMR, and ¹⁹F NMR.

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The presence of the fluorine atom is expected to introduce through-bond coupling (J-coupling) to nearby protons.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |

| A | ~7.8 | Doublet of doublets | 1H | Aromatic H ortho to C=O and F |

| B | ~7.5 | Triplet of doublets | 1H | Aromatic H para to F |

| C | ~7.2 | Triplet | 1H | Aromatic H ortho to F |

| D | ~7.1 | Doublet | 1H | Aromatic H meta to C=O |

| E | ~6.9 | Singlet | 1H | Aromatic H on dimethylphenyl ring |

| F | ~6.9 | Doublet | 1H | Aromatic H on dimethylphenyl ring |

| G | ~6.8 | Doublet of doublets | 1H | Aromatic H on dimethylphenyl ring |

| H | ~3.2 | Triplet | 2H | -CH₂- adjacent to C=O |

| I | ~2.9 | Triplet | 2H | -CH₂- adjacent to dimethylphenyl ring |

| J | ~2.2 | Singlet | 3H | Methyl group on dimethylphenyl ring |

| K | ~2.2 | Singlet | 3H | Methyl group on dimethylphenyl ring |

Note: Chemical shifts are predicted relative to TMS (δ = 0 ppm) and are subject to solvent effects. The two methyl groups (J and K) may have slightly different chemical shifts depending on the rotational conformation.

The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule. The carbonyl carbon and the carbon attached to the fluorine will have characteristic chemical shifts.

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~198 | C=O (Carbonyl) |

| 2 | ~162 (d, ¹JCF ≈ 250 Hz) | C-F |

| 3 | ~138 | Quaternary C on dimethylphenyl ring |

| 4 | ~137 | Quaternary C on dimethylphenyl ring |

| 5 | ~135 (d, ³JCF ≈ 3 Hz) | Aromatic CH |

| 6 | ~131 (d, ⁴JCF ≈ 1 Hz) | Aromatic CH |

| 7 | ~130 | Aromatic CH |

| 8 | ~129 | Aromatic CH |

| 9 | ~126 | Aromatic CH |

| 10 | ~124 (d, ²JCF ≈ 15 Hz) | Quaternary C |

| 11 | ~116 (d, ²JCF ≈ 22 Hz) | Aromatic CH |

| 12 | ~40 | -CH₂- adjacent to C=O |

| 13 | ~30 | -CH₂- adjacent to dimethylphenyl ring |

| 14 | ~19 | Methyl C |

| 15 | ~19 | Methyl C |

Note: The carbon attached to fluorine will appear as a doublet due to one-bond C-F coupling. Other carbons near the fluorine may also show smaller doublet splittings.

Fluorine-19 is a spin-active nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique.[1][2] The chemical shift of the fluorine atom will be indicative of its electronic environment.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹⁹F | -110 to -120 | Multiplet |

Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃ (δ = 0 ppm). The multiplicity will arise from coupling to the ortho and meta protons on the fluorinated ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100-3000 | Medium | C-H stretch | Aromatic C-H |

| ~2960-2850 | Medium | C-H stretch | Aliphatic C-H |

| ~1680 | Strong | C=O stretch | Ketone |

| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic ring |

| ~1250 | Strong | C-F stretch | Aryl-F |

The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) group of the ketone. The exact position of this peak can be influenced by conjugation with the aromatic ring. The C-F stretch is also a key diagnostic peak.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

| m/z | Ion | Predicted Fragmentation Pathway |

| 256 | [M]⁺• | Molecular Ion |

| 135 | [C₉H₁₁]⁺ | Cleavage of the bond between the carbonyl and the adjacent CH₂ |

| 123 | [C₇H₄FO]⁺ | Cleavage of the bond between the carbonyl and the adjacent CH₂ |

| 105 | [C₇H₅O]⁺ | Loss of fluorine from the m/z 123 fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion from the dimethylphenyl moiety |

The molecular ion peak at m/z 256 is expected to be observed. The fragmentation pattern will likely be dominated by cleavage around the carbonyl group, leading to characteristic fragment ions corresponding to the fluorinated and dimethylphenyl portions of the molecule.[5][6]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Data Acquisition Workflow

Caption: General workflow for mass spectrometry analysis.

Conclusion

The combination of NMR, IR, and MS provides a robust analytical framework for the comprehensive characterization of 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone. This guide offers a predictive overview of the expected spectroscopic data and standardized protocols for its acquisition. By leveraging this information, researchers can confidently synthesize, purify, and identify this compound, paving the way for its potential applications in various scientific disciplines. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of a wide range of organic molecules, serving as a valuable resource for the scientific community.

References

-

ResearchGate. Full scan of mass spectra of propiophenone. Available from: [Link]

-

PubChem. 2',4'-Difluoro-3-(3,4-dimethylphenyl)propiophenone. Available from: [Link]

-

ResearchGate. The molecular structures of propiophenone. Available from: [Link]

-

LookChem. 3-(2,6-DIMETHYLPHENYL)-2'-FLUOROPROPIOPHENONE. Available from: [Link]

-

NIST WebBook. 4'-Methylpropiophenone. Available from: [Link]

-

ResearchGate. The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Available from: [Link]

-

Fluorine NMR. Available from: [Link]

-

Oxford Instruments. NMR | Fluorine Spectroscopy. Available from: [Link]

-

ResearchGate. ¹H NMR spectrum acquired for 1,1,1‐trifluoropropan‐2‐ol. Available from: [Link]

-

NIST WebBook. 1-Propanone, 1-phenyl-. Available from: [Link]

-

Chegg. IR spectrum for propiophenone. Available from: [Link]

-

PubChemLite. 3'-fluoropropiophenone. Available from: [Link]

-

PrepChem.com. Synthesis of propiophenone. Available from: [Link]

-

PubChem. 3',4'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone. Available from: [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

YouTube. PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. Available from: [Link]

-

Central Asian Journal of Medical and Natural Sciences. Synthesis and Characterization of New 2-Thiophen 3'4- Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis of Propiophenone Compounds

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary and alternative methods for the synthesis of propiophenone. Propiophenone, an aromatic ketone, is a critical intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] This document delves into the mechanistic underpinnings, detailed experimental protocols, and field-proven insights for the synthesis of this important compound.

Introduction to Propiophenone

Propiophenone (1-phenyl-1-propanone) is a colorless to pale yellow liquid with a characteristic sweet, floral odor.[2][3] It is a key building block in organic synthesis, particularly in the pharmaceutical industry for the production of drugs such as the analgesic tapentadol.[1] Its synthesis is a fundamental process in many research and industrial laboratories. This guide will explore the most common and effective methods for its preparation.

Friedel-Crafts Acylation of Benzene

The Friedel-Crafts acylation is a classic and highly reliable method for the synthesis of aromatic ketones, including propiophenone.[1] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. For the synthesis of propiophenone, benzene is acylated using propionyl chloride or propionic anhydride in the presence of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1][4] A significant advantage of this method is that the ketone product is less reactive than the starting material, which prevents further acylation reactions.[1]

Causality Behind Experimental Choices

The choice of anhydrous aluminum chloride as the catalyst is crucial. AlCl₃ is a powerful Lewis acid that readily accepts a lone pair of electrons from the chlorine atom of propionyl chloride, leading to the formation of a highly electrophilic acylium ion.[5] It is important to use anhydrous AlCl₃ as the presence of water would lead to its hydrolysis, rendering it inactive as a catalyst.[6] The reaction is typically carried out in a non-polar solvent like dichloromethane or in an excess of the aromatic substrate itself. The work-up procedure involves quenching the reaction with ice and hydrochloric acid to decompose the aluminum chloride-ketone complex and separate the organic product.[7][8]

Mechanistic Pathway

The Friedel-Crafts acylation of benzene to form propiophenone proceeds through a well-established three-step mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, abstracts the chloride from propionyl chloride to form a resonance-stabilized acylium ion.

-

Electrophilic Attack: The electron-rich π system of the benzene ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base, such as the tetrachloroaluminate ion (AlCl₄⁻), removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst. The resulting propiophenone then forms a complex with AlCl₃, which is hydrolyzed during the workup.

Diagram: Mechanism of Friedel-Crafts Acylation for Propiophenone Synthesis

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Benzene (anhydrous)

-

Propionyl chloride

-

Dichloromethane (anhydrous)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

5% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving HCl gas.

-

In a fume hood, charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the stirred suspension to 0-5 °C in an ice bath.

-

Add a solution of propionyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, add a solution of anhydrous benzene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice in a large beaker with stirring. Slowly add concentrated HCl to dissolve the aluminum salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

Purify the crude propiophenone by vacuum distillation.[9][10]

| Parameter | Value | Reference |

| Reactants | Benzene, Propionyl Chloride | [9] |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | [5] |

| Solvent | Dichloromethane or excess Benzene | [7] |

| Temperature | 0-5 °C (addition), Room Temperature (reaction) | [7] |

| Typical Yield | 70-80% | [9] |

Vapor-Phase Cross-Decarboxylation

For industrial-scale production, an alternative to the Friedel-Crafts acylation is the vapor-phase cross-decarboxylation of benzoic acid and propionic acid.[11] This method avoids the corrosive nature and waste disposal issues associated with stoichiometric amounts of Lewis acids.[12]

Process Overview

In this process, a gaseous mixture of benzoic acid and propionic acid is passed over a heated catalyst bed.[12] The reaction yields propiophenone, carbon dioxide, and water as the main products.[11] A significant challenge in this process is the formation of by-products, particularly isobutyrophenone, which is difficult to separate from propiophenone due to their very similar boiling points.[13] The presence of isobutyrophenone is highly undesirable in pharmaceutical applications.[11]

Catalyst and Reaction Conditions

Various catalysts have been developed for this process, including calcium acetate on alumina and sodium oxide on anatase.[12] The reaction is typically carried out at high temperatures, ranging from 400 to 600 °C.[11] The formation of isobutyrophenone can be suppressed by the co-feeding of water or certain secondary alcohols into the reactant stream.[11]

Diagram: Industrial Synthesis of Propiophenone via Cross-Decarboxylation

Caption: Vapor-Phase Cross-Decarboxylation Process.

| Parameter | Value | Reference |

| Reactants | Benzoic Acid, Propionic Acid | [12] |

| Catalyst | Calcium acetate on Alumina, Sodium oxide on Anatase | [12] |

| Temperature | 400-600 °C | [11] |

| By-product Control | Co-feeding of water or secondary alcohols | [11] |

| Key Challenge | Separation of isobutyrophenone | [13] |

Oxidation of 1-Phenyl-1-propanol

Propiophenone can also be synthesized through the oxidation of the corresponding secondary alcohol, 1-phenyl-1-propanol. This method is particularly useful in laboratory settings where 1-phenyl-1-propanol may be readily available or synthesized. Common and effective oxidizing agents for this transformation include pyridinium chlorochromate (PCC) and the Swern oxidation protocol.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder chromium-based oxidizing agent that can efficiently oxidize secondary alcohols to ketones without significant over-oxidation.[14][15] The reaction is typically carried out in an anhydrous solvent, such as dichloromethane, to prevent the formation of by-products.[16]

Materials:

-

1-Phenyl-1-propanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Anhydrous diethyl ether

Procedure:

-

To a stirred suspension of PCC (1.5 equivalents) and silica gel in anhydrous DCM, add a solution of 1-phenyl-1-propanol (1.0 equivalent) in anhydrous DCM.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude propiophenone.

-

Purify the product by column chromatography or vacuum distillation.

Swern Oxidation

The Swern oxidation is a metal-free alternative that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine.[17][18] This method is known for its mild reaction conditions and high yields.

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Anhydrous dichloromethane (DCM)

-

1-Phenyl-1-propanol

-

Triethylamine

-

Water

Procedure:

-

To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise.

-

Stir the mixture for 10 minutes, then add a solution of 1-phenyl-1-propanol (1.0 equivalent) in anhydrous DCM dropwise.

-

Stir for another 30 minutes at -78 °C, then add triethylamine (5.0 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or vacuum distillation.[17]

Alternative Synthetic Route: Oxidation of Propylbenzene

An interesting and less common method for the synthesis of propiophenone involves the direct oxidation of propylbenzene at the benzylic position. A one-pot synthesis has been reported using iodine and tert-butyl hydroperoxide (TBHP) as the oxidizing system.[19]

Reaction Principle

This method is believed to proceed through a radical-mediated mechanism where TBHP acts as the radical initiator. The reaction is carried out at elevated temperatures in the presence of an organic acid.

Experimental Protocol

Materials:

-

Propylbenzene

-

Acetic acid

-

Iodine

-

tert-Butyl hydroperoxide (TBHP)

-

Ethyl acetate

Procedure:

-

In a reaction vessel, combine propylbenzene (1.0 equivalent), acetic acid (1.0 equivalent), iodine (0.2 equivalents), and TBHP (6.0 equivalents).[19]

-

Heat the mixture at 80-120 °C for 8-24 hours.[19]

-

After the reaction is complete, cool the mixture and extract the product with ethyl acetate.

-

Wash the organic layer, dry it, and remove the solvent to obtain the crude propiophenone.

-

Purify the product by distillation.

Safety and Handling

Propiophenone is a combustible liquid and can cause serious eye irritation.[2] It is important to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]

The reagents used in the synthesis of propiophenone also require careful handling:

-

Anhydrous Aluminum Chloride: Reacts violently with water and is corrosive. It should be handled in a dry atmosphere (e.g., under a nitrogen blanket or in a glove box) and with appropriate PPE.[5][7]

-

Propionyl Chloride: Is corrosive and a lachrymator. It should be handled in a fume hood.

-

PCC: Is a toxic and carcinogenic chromium(VI) compound. All handling should be done in a fume hood with appropriate PPE, and waste should be disposed of according to hazardous waste protocols.

-

Oxalyl Chloride and DMSO (for Swern Oxidation): These reagents are toxic and corrosive. The reaction should be performed in a fume hood at low temperatures.

Conclusion

The synthesis of propiophenone can be achieved through several effective methods, with the choice of method depending on the scale of the reaction, available starting materials, and the desired purity of the final product. The Friedel-Crafts acylation remains a robust and widely used laboratory-scale method. For industrial applications, the vapor-phase cross-decarboxylation offers a more economical and less corrosive alternative, provided that by-product formation can be effectively controlled. The oxidation of 1-phenyl-1-propanol and the direct oxidation of propylbenzene represent valuable alternative routes. A thorough understanding of the underlying mechanisms and careful attention to experimental details and safety protocols are paramount for the successful synthesis of this important chemical intermediate.

References

-

PCC Oxidation Mechanism, Alcohol To Ketone | Organic Chemistry. (2020, February 29). YouTube. [Link]

-

PCC Oxidation Mechanism. (2022, June 5). Chemistry Steps. [Link]

-

Alcohol Oxidation in CH2Cl2: DMP vs. PCC (Primary -> Aldehydes, Secondary -> Ketones). (n.d.). OrgoSolver. [Link]

-

Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses. [Link]

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). UCLA Chemistry and Biochemistry. [Link]

-

Experiment 1: Friedel-Crafts Acylation. (n.d.). Swarthmore College. [Link]

-

SAFETY DATA SHEET - Propiophenone. (2025, September 12). Thermo Fisher Scientific. [Link]

-

12.8 Oxidation of Alcohols by Chromic Acid and PCC. (2021, January 25). YouTube. [Link]

-

Aluminum Chloride. (n.d.). Common Organic Chemistry. [Link]

- Production of propiophenone. (n.d.).

-

What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions? (2015, March 29). Quora. [Link]

-

Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube. [Link]

-

Aluminum Chloride and the Friedel-Crafts Reaction. (n.d.). ACS Publications. [Link]

-

isonitrosopropiophenone. (n.d.). Organic Syntheses. [Link]

-

Industrial production of acetophenone and its applications. (n.d.). ResearchGate. [Link]

-

Reagent Friday: PCC (Pyridinium Chlorochromate). (2011, September 9). Master Organic Chemistry. [Link]

-

FREE RADICALS IN FRIEDEL-CRAFTS REACTIONS. (1962, November 20). ElectronicsAndBooks. [Link]

- Production of propiophenone. (n.d.).

- Production of propiophenone. (n.d.).

-

[ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation. (2023, July 18). YouTube. [Link]

-

The chlorination of propiophenone; determination of pK, value and of the course of the reaction. (n.d.). Canadian Journal of Chemistry. [Link]

- Method for synthesizing p-hydroxypropiophenone. (n.d.).

-

Swern Oxidation: Reaction Mechanism. (n.d.). NROChemistry. [Link]

- Preparation method for (S)-(-)-alpha-methylaminopropiophenone. (n.d.).

-

Propose a multi-step synthesis of the compound shown below starting from benzene. (2025, October 5). Filo. [Link]

-

Write a Friedel-Crafts reaction for the synthesis of propiophenon... (n.d.). Pearson+. [Link]

-

Swern oxidation. (2023, January 22). Chemistry LibreTexts. [Link]

-

Synthesis of n-propylbenzene. (2025, August 7). ResearchGate. [Link]

-

Show how the following ketones might be synthesized from the indicated acids, using any necessary reagents. (n.d.). Vaia. [Link]

- Synthesizing method of propiophenone compound. (n.d.).

-

Swern Oxidation. (2020, January 6). Chemistry Steps. [Link]

-

Study on synthesis of m-chloropropiophenone from m-chlorobenzoic acid and propionic acid. (n.d.). ResearchGate. [Link]

-

how will you convert propiophenone of n- propyl benzene ?give a suitable mechanism. (2021, February 15). Brainly.in. [Link]

-

Swern Oxidation Proceedure. (n.d.). Michigan State University. [Link]

-

Synthesis of 6-Methyl-9-propyldibenzothiophene-4-ol. (2025, December 22). UNT Digital Library. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Aluminum Chloride [commonorganicchemistry.com]

- 6. quora.com [quora.com]

- 7. websites.umich.edu [websites.umich.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. US4172097A - Production of propiophenone - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. EP0008464A1 - Production of propiophenone - Google Patents [patents.google.com]

- 14. m.youtube.com [m.youtube.com]

- 15. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 16. orgosolver.com [orgosolver.com]

- 17. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 18. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 19. CN105646220A - Synthesizing method of propiophenone compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling of Fluorinated Aromatic Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Fluorination in Aromatic Ketones

Fluorinated aromatic ketones are a cornerstone of modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] The strategic incorporation of fluorine atoms into an aromatic ketone scaffold can profoundly alter a molecule's physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved lipophilicity.[2] These desirable attributes, however, come with a unique set of safety and handling challenges that demand a comprehensive understanding and rigorous adherence to established protocols.

This guide provides a holistic overview of the safety and handling considerations for fluorinated aromatic ketones. Moving beyond a simple recitation of rules, we will delve into the "why" behind the procedures, grounding our recommendations in the fundamental chemical principles that govern the reactivity and toxicology of these powerful compounds. Our aim is to empower researchers with the knowledge to not only protect themselves and their environment but also to make informed decisions that enhance the quality and reliability of their experimental work.

Chapter 1: Understanding the Inherent Hazards - A Physicochemical Perspective

The safe handling of any chemical begins with a thorough understanding of its intrinsic properties. Fluorinated aromatic ketones are no exception. The presence of both the aromatic ring and the ketone functional group, modified by the powerful electron-withdrawing effects of fluorine, gives rise to a unique reactivity and toxicity profile.

The Influence of Fluorine on Reactivity

Fluorine's high electronegativity significantly impacts the electron distribution within the molecule.[2] This can lead to:

-

Enhanced Electrophilicity of the Carbonyl Carbon: The fluorine atoms pull electron density away from the carbonyl group, making the carbon atom more susceptible to nucleophilic attack. This increased reactivity is a double-edged sword; while beneficial for synthesis, it can also lead to unwanted side reactions if not properly controlled.

-

Altered Acidity of α-Protons: The acidity of protons on the carbon atoms adjacent to the carbonyl group can be influenced by the presence and position of fluorine on the aromatic ring. This can affect enolate formation and subsequent reactions.

-

Potential for Unexpected Reactions: The interplay of the ketone, the aromatic system, and the fluorine substituents can sometimes lead to unexpected reactivity. A thorough literature search on the specific compound or closely related analogs is crucial before commencing any new reaction.

Toxicological Profile: Beyond the Parent Compound

The toxicity of fluorinated aromatic compounds can be complex and is not always directly comparable to their non-fluorinated counterparts.[1] Key considerations include:

-

Metabolic Activation: In vivo, fluorinated compounds can be metabolized, potentially leading to the formation of toxic byproducts. For instance, the metabolism of some fluorine-containing drugs can liberate fluoride ions or even highly toxic metabolites like fluoroacetic acid.[3][4]

-

Varied Toxicity: The toxicity can vary significantly depending on the number and position of fluorine atoms and the presence of other functional groups. Some polyfluorinated aromatic compounds are less toxic than their non-fluorinated analogs, while others are more so.[1]

-

Data Scarcity: For many novel fluorinated aromatic ketones, comprehensive toxicological data may be limited. Therefore, it is prudent to treat all new compounds as potentially hazardous until proven otherwise.

Chapter 2: The Hierarchy of Controls - A Proactive Approach to Safety

Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective control measures to minimize risk.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Elimination and Substitution: While often challenging in a research context, consider if a less hazardous alternative to a particularly reactive or toxic fluorinated aromatic ketone could be used.

-

Engineering Controls: This is a critical layer of protection. All work with fluorinated aromatic ketones, especially volatile compounds or those that can form dusts, should be conducted in a certified chemical fume hood to prevent inhalation exposure.[5][6]

-

Administrative Controls: These are the established procedures and training that ensure safe work practices. This includes developing Standard Operating Procedures (SOPs) for specific reactions, providing comprehensive training on the hazards of these compounds, and ensuring proper labeling of all containers.

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.

Chapter 3: Personal Protective Equipment (PPE) - Your Final Barrier

The correct selection and use of PPE is non-negotiable when handling fluorinated aromatic ketones.

Eye and Face Protection

Chemical splash goggles are mandatory at all times.[5] For reactions with a higher risk of splashing or explosion, a face shield should be worn in addition to goggles.[7]

Hand Protection: A Matter of Chemical Compatibility

Glove selection is critical and must be based on the specific fluorinated aromatic ketone and any solvents being used. Not all glove materials offer the same level of protection.

| Glove Material | Protection Against Ketones | Protection Against Aromatic Solvents | Notes |

| Butyl Rubber | Good to Excellent[8] | Fair to Good | A good general-purpose choice for many ketones. |

| Polyvinyl Alcohol (PVA) | Excellent[8][9] | Excellent[8][9] | Not for use with water-based solutions.[9] |

| Viton™ | Good | Excellent[8] | Often more expensive but offers broad chemical resistance. |

| Nitrile | Fair to Poor[10] | Fair to Poor | Generally not recommended for prolonged direct contact with ketones. |

| Latex (Natural Rubber) | Poor[8][10] | Poor | Should be avoided due to poor chemical resistance and potential for allergies. |

Self-Validating Protocol for Glove Selection:

-

Consult the Safety Data Sheet (SDS): The SDS for the specific fluorinated aromatic ketone and any solvents will provide initial recommendations for glove materials.

-

Refer to Glove Manufacturer's Compatibility Charts: These charts provide detailed data on breakthrough times and permeation rates for specific chemicals.

-

Double-Gloving: For particularly hazardous compounds, wearing two pairs of gloves (e.g., a nitrile inner glove and a butyl or PVA outer glove) can provide an additional layer of protection.

-

Inspect Gloves Before Each Use: Check for any signs of degradation, punctures, or discoloration.

-

Change Gloves Frequently: Do not wait for a visible sign of contamination.

Protective Clothing

A flame-resistant lab coat should be worn and kept buttoned.[7] For larger scale work or when there is a significant risk of splashing, a chemical-resistant apron over the lab coat is recommended. Closed-toe shoes are mandatory.

Chapter 4: Safe Storage and Handling in the Laboratory

Proper storage and handling are essential to prevent accidents and maintain the integrity of these valuable compounds.

Storage

-

Segregation: Store fluorinated aromatic ketones away from incompatible materials. Ketones can react violently with strong oxidizing agents, strong bases, and reducing agents.[11]

-

Ventilation: Store in a well-ventilated area, preferably in a dedicated cabinet for flammable or reactive chemicals.[6][12]

-

Containers: Use tightly sealed, appropriate containers. Fluorinated containers, which have a modified plastic surface to improve chemical resistance, can be an excellent choice for long-term storage of aggressive fluorinated compounds.[13]

-

Temperature: Store at the temperature recommended on the SDS. Some fluorinated aromatic ketones may require refrigeration.[5]

Handling

-

Quantities: Work with the smallest quantity of material necessary for the experiment.

-

Inert Atmosphere: Some fluorinated aromatic ketones may be sensitive to air or moisture. In such cases, handling under an inert atmosphere (e.g., nitrogen or argon) is necessary.

-

Transfers: When transferring liquids, ground and bond containers to prevent static discharge, which can be an ignition source for flammable compounds.[5]

Chapter 5: Emergency Procedures - Planning for the Unexpected

A well-rehearsed emergency plan is crucial for mitigating the consequences of a spill or exposure.

Spill Response

The appropriate response to a chemical spill depends on its size and the hazards of the material.

Step-by-Step Spill Cleanup Protocol (for minor spills):

-

Alert Personnel: Immediately notify others in the vicinity of the spill.[14]

-

Don Appropriate PPE: At a minimum, this includes chemical splash goggles, a lab coat, and the appropriate chemical-resistant gloves.

-

Contain the Spill: Use a spill kit with absorbent materials like vermiculite or sand to dike the spill and prevent it from spreading.[14][15] Work from the outside of the spill inwards.[16]

-

Absorb the Spilled Material: Apply absorbent material to the spill.[14]

-

Collect the Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[15]

-

Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose of Waste: All contaminated materials, including gloves and absorbents, must be disposed of as hazardous waste according to institutional guidelines.[15]

For large spills, or spills of highly toxic or volatile materials, evacuate the area and contact your institution's emergency response team.[17]

Caption: A stepwise workflow for responding to a minor chemical spill.

Personnel Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][18] Seek medical attention.

-

Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5][18] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[5]

Chapter 6: Waste Disposal - A Responsible Conclusion to Your Research

Proper disposal of waste generated from working with fluorinated aromatic ketones is a critical final step.

-

Segregation: Waste should be segregated into compatible categories (e.g., halogenated organic waste).

-

Labeling: All waste containers must be clearly and accurately labeled with their contents.

-

Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Never pour chemical waste down the drain.[19]

Conclusion: A Culture of Safety

The unique and valuable properties of fluorinated aromatic ketones necessitate a vigilant and informed approach to their handling. By understanding their inherent hazards, implementing a hierarchy of controls, and being prepared for emergencies, researchers can safely harness the power of these remarkable compounds. A strong safety culture, built on a foundation of knowledge and shared responsibility, is the ultimate key to successful and sustainable research.

References

-

Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings - American Journal of Organic Chemistry - [Link]

-

Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC - [Link]

-

PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets - GlovesnStuff - [Link]

-

Chemical-Resistant Gloves: Key Considerations - EHSLeaders - [Link]

-

Polyco Ketochem 33cm Lightweight Ketone Resistant Glove - Polyco Healthine - [Link]

-

Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings - SciSpace - [Link]

-

Chemical Spills - Emergency Management - Florida State University - [Link]

-

Fluorinated Ketones - NamuWiki - [Link]

-

Fluorinated Aromatic Compounds - ResearchGate - [Link]

-

(PDF) Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings - ResearchGate - [Link]

-

Chemical Spill Procedures - Princeton EHS - [Link]

-

Personal Protective Equipment (PPE) - Unknown Source - [Link]

-

Material Safety Data Sheet - Fluoroacetone - Cole-Parmer - [Link]

-

Acetone - Hazardous Substance Fact Sheet - NJ.gov - [Link]

-

Chemical Safety: Personal Protective Equipment - University of California, Santa Cruz - [Link]

-

Chemical Spill Procedures - University of Toronto EHS - [Link]

-

The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) - [Link]

-

Preparing for Emergency Chemical Spills - University of North Carolina at Chapel Hill EHS - [Link]

-

Chemical Exposure and Spill Response Procedures - New Mexico State University - [Link]

-

Metabolism and Toxicity of Fluorine Compounds - PMC - [Link]

-

Fluorinated Ketone - Western Minmetals (SC) Corporation - [Link]

-

Fluorinated Drugs Market Outlook 2025-2032 - Intel Market Research - [Link]

-

Metabolism and Toxicity of Fluorine Compounds - Chemical Research in Toxicology - [Link]

-

Metabolism and Toxicity of Fluorine Compounds - ResearchGate - [Link]

-

Expert Insights: Using Fluoroaromatic Ketones in Chemical Research - Medium - [Link]

-

Methyl Isobutyl Ketone (Hexone) - EPA - [Link]

-

Safety Data Sheet - Aromatics International - [Link]

-

SAFETY DATA SHEET - National Institute of Standards and Technology - [Link]

-

Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances - ECETOC - [Link]

-

Material security data sheet - 2-PENTANONE (Methyl Propyl Ketone) - Diffusions Aromatiques - [Link]

-

Current occupational exposure limits for Ontario workplaces under Regulation 833 - Government of Ontario - [Link]

-

HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS - NJ.gov - [Link]

-

Proper disposal of chemicals - Sciencemadness Wiki - [Link]

-

What are Fluorinated Containers for storing chemicals? - U-Pack - [Link]

-

Safe handling and storage of chemicals - Sciencemadness Wiki - [Link]

-

Acetone Safety: Proper Storage and Disposal Methods - Lab Alley - [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. employees.delta.edu [employees.delta.edu]

- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 8. Chemical-Resistant Gloves: Key Considerations [ehsleaders.org]

- 9. glovesnstuff.com [glovesnstuff.com]

- 10. ehs.utk.edu [ehs.utk.edu]

- 11. Ketones | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. data.aromatics.com [data.aromatics.com]

- 13. u-pack.co.za [u-pack.co.za]

- 14. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 15. ehs.princeton.edu [ehs.princeton.edu]

- 16. ehs.wisc.edu [ehs.wisc.edu]

- 17. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 18. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 19. laballey.com [laballey.com]

Methodological & Application

purification techniques for 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone

An in-depth guide to the purification of 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of purification strategies, detailed experimental protocols, and the scientific rationale behind methodological choices.

Introduction: The Imperative for Purity

3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone is an aromatic ketone that, like many propiophenone derivatives, serves as a crucial intermediate in the synthesis of pharmacologically active molecules. The efficacy, safety, and regulatory compliance of any final active pharmaceutical ingredient (API) are directly contingent on the purity of its precursors. Impurities, which can arise from starting materials, side reactions, or subsequent degradation, can lead to undesirable side effects, reduced therapeutic efficacy, and complications in downstream processing.

This guide provides a detailed exploration of robust purification techniques applicable to 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone, moving from bulk crude purification to final polishing for high-purity applications. The methodologies are presented with an emphasis on the underlying principles to empower researchers to adapt and troubleshoot these protocols effectively.

Physicochemical Profile and Impurity Analysis

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities.

Physicochemical Data

While experimental data for this specific compound is not widely published, its properties can be reliably estimated based on its structure and data from analogous compounds.[1][2]

| Property | Value (Estimated) | Rationale & Significance |

| Molecular Formula | C₁₇H₁₇FO | Defines the elemental composition. |

| Molecular Weight | 256.31 g/mol | Essential for stoichiometric calculations and molarity. |

| Appearance | Off-white to yellow solid or oil | The physical state at room temperature dictates initial handling and purification choices. Oiling out can be a challenge in recrystallization.[3] |

| Melting Point | 45-55 °C | A low melting point may suggest that recrystallization requires careful solvent selection to avoid oiling out.[4] |

| Boiling Point | > 350 °C at 760 mmHg | High boiling point makes vacuum distillation a potential, though often high-energy, purification method for removing volatile impurities.[5] |

| Solubility | Soluble in acetone, ethyl acetate, dichloromethane; sparingly soluble in hexanes, water. | "Like dissolves like" is a key principle. The ketone and aromatic rings confer moderate polarity, guiding solvent selection for both chromatography and recrystallization.[4][6] |

Potential Impurities and Their Origin

The synthesis of 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone likely involves a Friedel-Crafts acylation reaction between 1,2-dimethylbenzene (o-xylene) and a 2-fluoropropionyl halide or anhydride, catalyzed by a Lewis acid.[7] This synthetic route can generate several characteristic impurities:

-

Unreacted Starting Materials: Residual o-xylene and the acylating agent.

-

Isomeric Products: Acylation can occur at different positions on the o-xylene ring, leading to structural isomers that can be difficult to separate.

-

Polysubstitution Products: The product, being an activated aromatic ring, can undergo a second acylation, leading to higher molecular weight impurities.

-

Hydrolyzed Reagents: Moisture can hydrolyze the acylating agent to 2-fluoropropionic acid.

-

Catalyst Residues: Residual Lewis acids (e.g., AlCl₃) and their complexes must be thoroughly quenched and removed during the work-up.

Purification Strategy Workflow

The choice of purification method is dictated by the scale of the synthesis and the required purity level. A multi-step approach is often necessary.

Caption: General decision workflow for purifying 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone.

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solids. It leverages the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[8] The ideal solvent will dissolve the compound well when hot but poorly when cold, while impurities remain soluble at all temperatures.[9]

Application: Best suited for purifying crude material that is already substantially pure (>85%) and solid at room temperature. It is highly scalable and cost-effective for bulk purification.

Step-by-Step Protocol (Two-Solvent System)

A two-solvent system is often effective when no single solvent has the ideal solubility profile. Here, we use a "good" solvent in which the compound is highly soluble (e.g., acetone) and a "poor" or "anti-solvent" in which it is poorly soluble (e.g., hexane or water).[4]

-

Solvent Selection: Based on the molecule's structure, an acetone/hexane or ethyl acetate/hexane system is a logical starting point.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the "good" solvent (e.g., acetone) and heat the mixture gently (e.g., on a hotplate set to low) with stirring until the solid completely dissolves.

-

Induce Saturation: While the solution is still warm, slowly add the "poor" solvent (e.g., hexane) dropwise until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.

-

Re-dissolution: Add a few more drops of the "good" solvent until the solution becomes clear again. This ensures the solution is saturated but not supersaturated at the elevated temperature.[4]

-

Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3] Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of the cold "poor" solvent to remove any adhering mother liquor containing the dissolved impurities.

-

Drying: Continue to draw air through the filter cake to partially dry the crystals, then transfer them to a watch glass or drying dish to dry completely, preferably in a vacuum oven at a temperature well below the melting point.

Protocol 2: Flash Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[10][11] For molecules of intermediate polarity like ketones, silica gel is an excellent stationary phase.[12]

Application: Ideal for purifying complex mixtures containing multiple components, for separating isomers, or when the crude product is an oil. It offers high resolution and is adaptable from milligram to kilogram scales.[13][14]

Step-by-Step Protocol

-

Mobile Phase (Eluent) Selection:

-

Principle: The goal is to find a solvent system where the target compound has an Rf (retention factor) of approximately 0.3-0.4 on a silica gel Thin Layer Chromatography (TLC) plate. This provides optimal separation on the column.

-

Procedure: Using TLC plates, test various ratios of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of the polar solvent.

-

-

Column Packing (Wet Slurry Method):

-

Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.

-

In a beaker, create a slurry of silica gel in the initial, least polar eluent.

-

Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.

-

Open the stopcock to drain some solvent, compacting the silica bed. Add another layer of sand on top of the silica to prevent disruption during sample loading. Never let the column run dry.

-

-

Sample Loading (Dry Loading Recommended):

-

Rationale: Dry loading often results in better separation by ensuring the sample is applied as a narrow, concentrated band.[13]

-

Procedure: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.

-

Carefully add this powder to the top of the packed column.

-

-

Elution and Fraction Collection:

-

Carefully add the eluent to the column.

-

Apply gentle pressure (e.g., from a regulated air line or a pump) to achieve a steady flow rate. This is the "flash" in flash chromatography.

-

Begin collecting the eluent in fractions (e.g., in test tubes).

-

Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.

-

If separation is poor, a gradient elution can be used, where the polarity of the mobile phase is gradually increased over time to elute more strongly adsorbed compounds.[10]

-

-

Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent using a rotary evaporator.

Caption: Step-by-step workflow for purification by flash column chromatography.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)

Prep HPLC is essentially a scaled-up version of analytical HPLC, designed to isolate and purify compounds rather than just quantify them.[15][16] It is the method of choice for achieving the highest levels of purity (>99.5%), which is often required for pharmaceutical applications.[17]

Application: Final polishing of already purified material, separation of very closely related isomers, or when only small quantities of ultra-pure material are needed. It is generally not used for crude, bulk purification due to cost and lower throughput.[18][19]

Step-by-Step Protocol (Reversed-Phase)

-

Analytical Method Development:

-

First, develop an analytical HPLC method using a reversed-phase column (e.g., C18). The goal is to achieve good separation (baseline resolution) between the peak for the target compound and any impurity peaks.

-

A typical mobile phase would be a gradient of water and an organic solvent like acetonitrile or methanol.

-

-

Scale-Up Calculation:

-

The analytical method is scaled up to a larger preparative column. Flow rates and injection volumes are increased proportionally to the column's dimensions to maintain separation quality.

-

-

Sample Preparation:

-

Dissolve the partially purified compound in the mobile phase at a concentration that avoids overloading the column.

-

Filter the sample solution through a 0.45 µm filter to remove any particulate matter that could damage the column or system.

-

-

Purification Run:

-

Equilibrate the preparative column with the initial mobile phase conditions.

-

Inject the sample onto the column.

-

Run the scaled-up gradient method.

-

-

Fraction Collection:

-

Use an automated fraction collector triggered by the UV detector's signal. Set the collector to collect the eluent corresponding to the peak of the pure compound.

-

-

Product Isolation:

-

Combine the pure fractions.

-

Remove the organic solvent (acetonitrile/methanol) via rotary evaporation.

-

If the remaining solvent is water, the product can be extracted into an organic solvent (e.g., dichloromethane) or lyophilized (freeze-dried) to yield the final, high-purity solid.

-

Conclusion

The purification of 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone is a critical step in its utilization as a chemical intermediate. The choice of technique—recrystallization for bulk solids, column chromatography for complex mixtures, and preparative HPLC for ultimate purity—must be tailored to the specific needs of the project. By understanding the principles behind each method and following structured protocols, researchers can reliably obtain this compound with the high degree of purity required for demanding applications in drug development and scientific research.

References

- BenchChem. (2025). Application Notes and Protocols for Propiophenone Derivatives: A Focus on 4'-Methoxypropiophenone. BenchChem.

- Intech Analyticals. (n.d.). Preparative HPLC Chromatography.

- Shimadzu. (n.d.). Preparative HPLC Systems.

- Rathore, A. S. (2006). Practical aspects of preparative HPLC in pharmaceutical development and production. LCGC North America, 24(8), 786-796.

- Evotec. (n.d.). Preparative Chromatography.

- University of Warwick. (n.d.). Principles in preparative HPLC.

- Wade, L. G. (n.d.).

- Google Patents. (1991).

- Google Patents. (2000).

- University of Rochester, Department of Chemistry. (n.d.).

- European Patent Office. (1997). EP 0850948 B1 - Propiophenone derivatives and process for preparing the same.

- University of Victoria, Department of Chemistry. (n.d.).

- Gilbert, J. C., & Martin, S. F. (n.d.).

- European Patent Office. (1998). EP 0850948 A1 - Propiophenone derivatives and process for preparing the same.

- JoVE. (2020). Video: Recrystallization - Concept. Journal of Visualized Experiments.

- University of Colorado Boulder, Department of Chemistry. (n.d.).

- ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.

- Chrom Tech, Inc. (2024, November 20).

- University of Toronto Scarborough. (n.d.).

- Phenomenex. (2025, December 12).

- University of Calgary, Department of Chemistry. (n.d.).

- ChemicalBook. (n.d.). 3-Fluoropropiophenone synthesis.

- PrepChem.com. (n.d.). Synthesis of propiophenone.

- Ashenhurst, J. (2018, May 17). EAS Reactions (3)

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- Study Mind. (n.d.).

- Sigma-Aldrich. (n.d.).

- LookChem. (n.d.). Cas 898755-02-7, 3-(2,6-DIMETHYLPHENYL)-2'-FLUOROPROPIOPHENONE.

- Ibragimov, A. G., et al. (2021). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 26(15), 4583.

- PubChem. (n.d.). 3',4'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone.

- Sigma-Aldrich. (n.d.). 4'-Fluoropropiophenone 98%.

- ChemicalBook. (n.d.). 3-Chloropropiophenone.

- Patsnap. (n.d.). Synthesis method for 3-methoxypropiophenone - Eureka.

- PubChem. (n.d.). 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one.

- Google Patents. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)

Sources

- 1. lookchem.com [lookchem.com]

- 2. 4′-氟苯丙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. rubingroup.org [rubingroup.org]

- 5. benchchem.com [benchchem.com]

- 6. Tips & Tricks [chem.rochester.edu]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Video: Recrystallization - Concept [jove.com]

- 9. web.uvic.ca [web.uvic.ca]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chromtech.com [chromtech.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 14. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]

- 15. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 16. warwick.ac.uk [warwick.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. Preparative HPLC Chromatography | Intech Analyticals [intechanalyticals.com]

- 19. Preparative Chromatography | Evotec [evotec.com]

Troubleshooting & Optimization

common byproducts in 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone synthesis

The following technical guide serves as a Tier-2 Engineering Support resource for researchers optimizing the synthesis of 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone .

This document is structured to address the most prevalent synthetic route: Claisen-Schmidt Aldol Condensation followed by Catalytic Hydrogenation . This pathway offers the highest regioselectivity compared to Friedel-Crafts acylation, which often suffers from difficult-to-separate isomer mixtures.

Technical Support Center: Synthesis & Troubleshooting

Product Focus: 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone CAS (Analogous): N/A (Custom Intermediate) Primary Application: Pharmaceutical Intermediate (Dihydrochalcone scaffold)

Reaction Pathway & Impurity Map